Cas no 863226-26-0 (Methyl 2-methoxy-5-methyl-3-nitrobenzenecarboxylate)

Methyl 2-methoxy-5-methyl-3-nitrobenzenecarboxylate is a nitro-substituted aromatic ester with applications in organic synthesis and pharmaceutical intermediates. Its structure, featuring methoxy and methyl substituents adjacent to a nitro group, enhances reactivity in electrophilic and nucleophilic substitution reactions. The compound's ester functionality provides versatility for further derivatization, making it valuable in constructing complex molecular frameworks. Its stability under standard conditions ensures reliable handling and storage. The nitro group facilitates reduction to amines or participation in condensation reactions, broadening its utility in heterocyclic chemistry. This compound is particularly useful in medicinal chemistry research for developing bioactive molecules due to its well-defined reactivity profile.
Methyl 2-methoxy-5-methyl-3-nitrobenzenecarboxylate structure
863226-26-0 structure
Product name:Methyl 2-methoxy-5-methyl-3-nitrobenzenecarboxylate
CAS No:863226-26-0
MF:C10H11NO5
MW:225.19804
CID:1074896
PubChem ID:50853292

Methyl 2-methoxy-5-methyl-3-nitrobenzenecarboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-methoxy-5-methyl-3-nitrobenzenecarboxylate
    • methyl 2-methoxy-5-methyl-3-nitrobenzoate
    • J-522035
    • 863226-26-0
    • MFCD14560554
    • D73882
    • CS-0077283
    • ND-0036
    • AKOS005073759
    • methyl2-methoxy-5-methyl-3-nitrobenzoate
    • DTXSID50678894
    • DB-416997
    • MDL: MFCD14560554
    • Inchi: InChI=1S/C10H11NO5/c1-6-4-7(10(12)16-3)9(15-2)8(5-6)11(13)14/h4-5H,1-3H3
    • InChI Key: URMHYERNBFGIOU-UHFFFAOYSA-N
    • SMILES: CC1=CC(=C(C(=C1)[N+](=O)[O-])OC)C(=O)OC

Computed Properties

  • Exact Mass: 225.06372245g/mol
  • Monoisotopic Mass: 225.06372245g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 81.4Ų
  • XLogP3: 1.9

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 365.9±37.0 °C at 760 mmHg
  • Flash Point: 169.5±28.5 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

Methyl 2-methoxy-5-methyl-3-nitrobenzenecarboxylate Security Information

Methyl 2-methoxy-5-methyl-3-nitrobenzenecarboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AI80421-500mg
Methyl 2-methoxy-5-methyl-3-nitrobenzoate
863226-26-0 >95%
500mg
$392.00 2024-04-19
A2B Chem LLC
AI80421-5g
Methyl 2-methoxy-5-methyl-3-nitrobenzoate
863226-26-0 >95%
5g
$1328.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1147923-1g
Methyl 2-methoxy-5-methyl-3-nitrobenzoate
863226-26-0 95+%
1g
¥4426.00 2024-04-28
A2B Chem LLC
AI80421-1g
Methyl 2-methoxy-5-methyl-3-nitrobenzoate
863226-26-0 >95%
1g
$540.00 2024-04-19
A2B Chem LLC
AI80421-10g
Methyl 2-methoxy-5-methyl-3-nitrobenzoate
863226-26-0 >95%
10g
$2392.00 2024-04-19
A2B Chem LLC
AI80421-10mg
Methyl 2-methoxy-5-methyl-3-nitrobenzoate
863226-26-0 >95%
10mg
$240.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1147923-5g
Methyl 2-methoxy-5-methyl-3-nitrobenzoate
863226-26-0 95+%
5g
¥9360.00 2024-04-28
A2B Chem LLC
AI80421-5mg
Methyl 2-methoxy-5-methyl-3-nitrobenzoate
863226-26-0 >95%
5mg
$214.00 2024-04-19
A2B Chem LLC
AI80421-1mg
Methyl 2-methoxy-5-methyl-3-nitrobenzoate
863226-26-0 >95%
1mg
$201.00 2024-04-19

Additional information on Methyl 2-methoxy-5-methyl-3-nitrobenzenecarboxylate

Methyl 2-methoxy-5-methyl-3-nitrobenzenecarboxylate: A Comprehensive Overview

Methyl 2-methoxy-5-methyl-3-nitrobenzenecarboxylate, with the CAS number 863226-26-0, is a compound of significant interest in the field of organic chemistry and materials science. This compound, characterized by its unique structure and functional groups, has garnered attention due to its potential applications in various industries. In this article, we will delve into the structural properties, synthesis methods, applications, and recent research findings related to this compound.

The molecular structure of Methyl 2-methoxy-5-methyl-3-nitrobenzenecarboxylate is notable for its substituted benzenecarboxylate moiety. The benzene ring is substituted with a methoxy group at position 2, a methyl group at position 5, and a nitro group at position 3. These substituents contribute to the compound's electronic properties and reactivity. The nitro group, in particular, imparts strong electron-withdrawing effects, which can influence the compound's behavior in various chemical reactions.

Recent studies have explored the synthesis of Methyl 2-methoxy-5-methyl-3-nitrobenzenecarboxylate through various routes. One common method involves the esterification of 2-methoxy-5-methyl-3-nitrobenzoic acid with methanol under acidic conditions. Researchers have also investigated the use of microwave-assisted synthesis to optimize reaction conditions and improve yield. These advancements highlight the importance of efficient synthetic strategies in scaling up production for industrial applications.

In terms of applications, Methyl 2-methoxy-5-methyl-3-nitrobenzenecarboxylate has shown promise in several areas. Its nitro-substituted benzene ring makes it a valuable precursor in the synthesis of heterocyclic compounds, which are widely used in pharmaceuticals and agrochemicals. Additionally, the compound's carboxylic acid ester functionality allows for further derivatization, enabling its use in the development of advanced materials such as polymers and coatings.

Recent research has also focused on the electrochemical properties of Methyl 2-methoxy-5-methyl-3-nitrobenzenecarboxylate. Studies have demonstrated its potential as an electrolyte additive in lithium-ion batteries, where it can enhance battery performance and stability. This discovery underscores the compound's versatility and opens new avenues for its application in energy storage technologies.

Furthermore, investigations into the biological activity of Methyl 2-methoxy-5-methyl-3-nitrobenzenecarboxylate have revealed its potential as an anti-inflammatory agent. Preclinical studies suggest that the compound exhibits significant inhibitory effects on pro-inflammatory cytokines, making it a promising candidate for drug development.

In conclusion, Methyl 2-methoxy-5-methyl-3-nitrobenzenecarboxylate (CAS No: 863226-26-0) is a multifaceted compound with diverse applications across various industries. Its unique structure and functional groups make it an attractive target for researchers seeking to develop innovative materials and pharmaceuticals. As ongoing studies continue to uncover new properties and uses for this compound, its significance in both academic and industrial settings is expected to grow further.

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